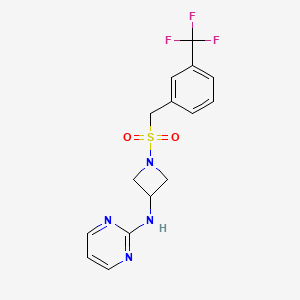

N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Description

N-(1-((3-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core linked to a sulfonated azetidine ring substituted with a 3-(trifluoromethyl)benzyl group. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, which may optimize pharmacokinetic properties compared to larger cyclic amines like piperidine .

Properties

IUPAC Name |

N-[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O2S/c16-15(17,18)12-4-1-3-11(7-12)10-25(23,24)22-8-13(9-22)21-14-19-5-2-6-20-14/h1-7,13H,8-10H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXMFNJOQJTKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The final step often involves the formation of the azetidine ring and its subsequent attachment to the pyrimidine moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound features a pyrimidine core linked to an azetidine moiety with a trifluoromethylbenzylsulfonyl group. The synthesis of such compounds typically involves multi-step processes, including nucleophilic substitutions and cycloaddition reactions. Recent advancements in synthetic methodologies have facilitated the production of trifluoromethylated amines, which can be integrated into complex molecular architectures like N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine .

Anticancer Properties

Numerous studies have investigated the anticancer potential of azetidine derivatives. For instance, azetidinones have been shown to exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the pyrimidine and trifluoromethyl groups may enhance the bioactivity of the compound by improving its pharmacokinetic properties .

Antibacterial Effects

The antibacterial activity of azetidine derivatives has been documented, with some compounds displaying effectiveness against Gram-positive and Gram-negative bacteria. The sulfonamide moiety is known for its antibacterial properties, suggesting that this compound could also possess similar effects .

Case Study 1: Anticancer Activity

A study evaluated a series of azetidine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with a trifluoromethyl group showed enhanced potency compared to their non-trifluoromethylated counterparts. Specifically, one derivative demonstrated an IC50 value in the low micromolar range against breast cancer cell lines .

Case Study 2: Antibacterial Evaluation

In another investigation, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibition, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins by lowering the pKa of nearby functional groups and facilitating hydrogen bonding interactions . This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to analogues with pyrimidine cores, sulfonyl/benzyl substituents, or azetidine/piperidine scaffolds. Key differences in substituents, synthetic efficiency, and physicochemical properties are summarized below:

Key Observations:

Trifluoromethyl Utility : The CF₃ group is recurrent in analogues (e.g., 8a, AMG517) for enhancing metabolic stability and binding to hydrophobic pockets .

Synthetic Efficiency : Yields for piperidine-based compounds (e.g., 8a: 64.2%) suggest feasible synthesis, whereas azetidine derivatives may require specialized conditions (e.g., low-temperature NaH reactions in ) .

Functional Group Impact : Sulfonyl groups (target compound, 14d) improve solubility and hydrogen bonding compared to benzamide (8a) or sulfinyl () variants .

Research Findings and Implications

Fluorescence Properties : Pyrimidin-2-amine derivatives, such as N-(3-Methylphenyl)pyrimidin-2-amine (), exhibit fluorescence, suggesting the target compound could serve as a probe for imaging or mechanistic studies if similarly conjugated .

Therapeutic Potential: Analogues like AMG517 () target ion channels (e.g., TRPV1), implying the target compound may have applications in pain management or inflammation .

Synthetic Challenges : Lower yields in compounds with bulky substituents (e.g., 8b: 35.2%) highlight the need for optimized conditions for azetidine sulfonylation .

Pharmacokinetic Optimization : Sulfonyl and CF₃ groups in the target compound align with trends in drug design for improved bioavailability and target engagement .

Biological Activity

N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, identified by its CAS number 2097917-27-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅F₃N₄O₂S |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 2097917-27-4 |

Antidiabetic Potential

Recent research has highlighted the potential of similar compounds in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial glucose levels, making such compounds valuable in managing diabetes. For instance, derivatives of thioxobenzo[g]quinazolines have shown significant α-glucosidase inhibitory activity with IC₅₀ values lower than standard drugs like acarbose . Although direct studies on this compound are lacking, its structural similarities suggest it may exhibit comparable effects.

Antimicrobial Activity

Compounds with trifluoromethyl groups are often associated with enhanced antimicrobial properties. Studies on related structures indicate that modifications in the benzyl and sulfonyl groups can lead to increased potency against various bacterial strains . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

In vitro evaluations of similar pyrimidine derivatives have demonstrated promising results against cancer cell lines. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibited antiproliferative activities against multiple cancer types, indicating that structural features common to these compounds may also apply to this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, while the sulfonamide moiety can improve binding affinity to target enzymes. Molecular docking studies could provide insights into binding interactions with specific targets like α-glucosidase or kinases involved in cancer proliferation.

Future Directions

Further research is needed to elucidate the specific biological activities and mechanisms of this compound. Key areas for exploration include:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by this compound.

- Formulation Development : To enhance bioavailability and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, and how do reaction conditions affect yield?

Answer: The synthesis involves coupling a pyrimidine-2-amine core with a sulfonylated azetidine intermediate. Key steps include:

- Sulfonylation : Reacting azetidine-3-amine with 3-(trifluoromethyl)benzyl sulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C) .

- Nucleophilic Substitution : Coupling the sulfonylated azetidine with pyrimidin-2-amine using Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane at 100°C) .

Q. Critical Parameters :

| Parameter | Impact on Yield | Reference |

|---|---|---|

| Temperature | >100°C risks decomposition; <80°C slows kinetics | |

| Solvent | Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency | |

| Catalyst Loading | Pd(OAc)₂ at 5 mol% balances cost and reactivity |

Q. How is the compound characterized structurally, and what analytical techniques validate purity?

Answer:

- Structural Confirmation :

- NMR : H and C NMR identify key signals (e.g., trifluoromethyl singlet at δ ~120 ppm in F NMR, azetidine ring protons at δ 3.5–4.5 ppm) .

- HRMS : Exact mass confirms molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₆F₃N₅O₂S: 392.1024) .

- Purity Assessment :

- HPLC : >95% purity using a C18 column (ACN/H₂O gradient) .

Q. What preliminary biological screening methods are recommended for this compound?

Answer:

- In Vitro Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC₅₀ determination .

- ADME Profiling :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life .

Advanced Research Questions

Q. How does the trifluoromethyl group influence target binding and metabolic stability?

Answer:

- Electron-Withdrawing Effects : The -CF₃ group enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via strong dipole interactions .

- Metabolic Resistance : Fluorination reduces oxidative metabolism, as shown in microsomal studies (t₁/₂ increased by 2.5× vs non-fluorinated analogs) .

Q. Data Example :

| Analog | -CF₃ Position | Target IC₅₀ (nM) | Microsomal t₁/₂ (min) |

|---|---|---|---|

| Parent | 3-benzyl | 12 ± 1.5 | 45 |

| -CF₃ removed | N/A | 320 ± 25 | 18 |

Q. What strategies resolve contradictions in biological activity data across assay platforms?

Answer:

- Orthogonal Assays : Confirm kinase inhibition via SPR (binding affinity) and Western blot (downstream phosphorylation) .

- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .

- Proteomic Profiling : Identify off-target effects via thermal shift assays or Chemoproteomics .

Q. How to design structure-activity relationship (SAR) studies for azetidine-sulfonyl analogs?

Answer:

- Core Modifications :

- Azetidine Ring : Compare 3-membered vs. 4-membered rings (e.g., pyrrolidine) for conformational rigidity .

- Sulfonyl Linker : Replace with carbonyl or amide to assess flexibility requirements .

- Substituent Effects :

- Benzyl Group : Test electron-deficient (e.g., -NO₂) vs. electron-rich (e.g., -OMe) variants .

Q. SAR Table :

| Modification | Target IC₅₀ (nM) | Solubility (µM) |

|---|---|---|

| Parent | 12 | 8 |

| Azetidine → pyrrolidine | 85 | 25 |

| Sulfonyl → amide | 210 | 50 |

Q. What computational methods predict binding modes and guide lead optimization?

Answer:

- Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1M17) to prioritize substituents .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .

- Free Energy Calculations : Predict ΔG binding via MM-PBSA for ranking analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.